ABCA1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

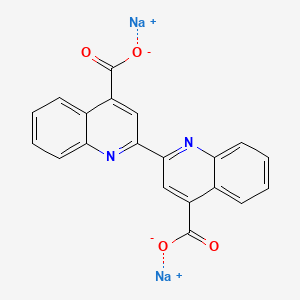

C20H10N2Na2O4 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |

InChI Key |

AUPXFICLXPLHBB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Cellular Cholesterol: An In-depth Technical Guide to the ABCA1 Gene's Function in Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-binding cassette transporter A1 (ABCA1) gene and its critical role in cellular cholesterol transport. We delve into the molecular mechanisms of ABCA1-mediated cholesterol efflux, its regulation by the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) signaling pathway, and the pathological consequences of its dysfunction, as exemplified by Tangier disease. This document offers detailed experimental protocols for key assays used to study ABCA1 function and presents quantitative data in structured tables to facilitate analysis and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the complex processes involved.

The Core Function of ABCA1 in Reverse Cholesterol Transport

The ABCA1 transporter is a crucial player in the initial and rate-limiting step of reverse cholesterol transport (RCT), a physiological process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1] ABCA1, a transmembrane protein, facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), leading to the formation of nascent high-density lipoprotein (HDL) particles.[1] This process is fundamental in preventing the accumulation of cholesterol in cells, particularly macrophages within the arterial wall, thereby playing a significant anti-atherosclerotic role.

Mutations in the ABCA1 gene that impair its function can lead to a severe HDL deficiency known as Tangier disease, characterized by the accumulation of cholesteryl esters in various tissues and a heightened risk of cardiovascular disease.[2][3] Heterozygous carriers of ABCA1 mutations also exhibit reduced HDL cholesterol levels and an increased susceptibility to premature atherosclerosis.[4]

Quantitative Analysis of ABCA1-Mediated Cholesterol Efflux

The efficiency of ABCA1-mediated cholesterol efflux is a key determinant of its anti-atherogenic properties. This process is tightly regulated, notably by the activation of the LXR/RXR signaling pathway.

Table 1: Effect of LXR Agonists on ABCA1-Mediated Cholesterol Efflux in Macrophages

| Cell Type | Condition | Cholesterol Efflux to apoA-I (% of total cellular cholesterol) | Fold Increase | Reference |

| THP-1 Macrophages | Control (vehicle) | ~2.5% | - | [5] |

| THP-1 Macrophages | 22(R)-hydroxycholesterol/9-cis-retinoic acid (LXR/RXR agonists) | ~6.0% | 2.4 | [5] |

| THP-1 Macrophages | TO901317 (synthetic LXR agonist) | ~6.5% | 2.6 | [5] |

| Human Monocyte-Derived Macrophages (HMDM) | Control (vehicle) | ~3.0% | - | [5] |

| Human Monocyte-Derived Macrophages (HMDM) | 22(R)-hydroxycholesterol/9-cis-retinoic acid (LXR/RXR agonists) | ~6.0% | 2.0 | [5] |

| Human Monocyte-Derived Macrophages (HMDM) | TO901317 (synthetic LXR agonist) | ~7.5% | 2.5 | [5] |

| Murine Bone Marrow-Derived Macrophages (immortalized) | Control (DMSO) | ~5% | - | [6] |

| Murine Bone Marrow-Derived Macrophages (immortalized) | TO-901317 (LXR agonist) | ~15% | 3.0 | [6] |

Table 2: Impact of ABCA1 Mutations on Cholesterol Efflux and HDL-C Levels

| ABCA1 Mutation | Type | Relative Cholesterol Efflux (% of Wild-Type) | Patient HDL-C (% of normal) | Clinical Phenotype | Reference |

| Wild-Type | - | 100% | 100% | Normal | [4][7] |

| A255T | Missense | 49.2 ± 7.7% | >70% | Familial Hypoalphalipoproteinemia (FHA) | [7] |

| W590S | Missense | 47.1 ± 13.1% | >70% | FHA | [7] |

| T929I | Missense | 69.9 ± 11.1% | >70% | FHA | [7] |

| M1091T | Missense | 36% (heterozygote) | ~30% | FHA | [7] |

| C1477R | Missense | Significantly reduced | <10% (homozygote) | Tangier Disease (TD) | [7] |

| R587W | Missense | Markedly reduced | <10% (homozygote) | TD | [7] |

| Q597R | Missense | Markedly reduced | <10% (homozygote) | TD | [7] |

| N935S | Missense | Markedly reduced | <10% (homozygote) | TD | [7] |

| N1800H | Missense | Markedly reduced | <10% (homozygote) | TD | [7] |

| R909X | Nonsense (Truncation) | Severely impaired | Variable | TD/FHA | [4] |

| Deletions/Frameshifts | - | Severely impaired | Variable | TD/FHA | [4] |

Regulation of ABCA1 Expression: The LXR/RXR Signaling Pathway

The transcription of the ABCA1 gene is primarily regulated by the Liver X Receptors (LXRα and LXRβ), which form obligate heterodimers with Retinoid X Receptors (RXRs).[2] In the absence of a ligand, the LXR/RXR heterodimer is bound to LXR response elements (LXREs) in the promoter region of target genes, complexed with corepressor proteins that maintain a repressive transcriptional state.[8][9]

The binding of LXR agonists, such as oxysterols (oxidized derivatives of cholesterol), induces a conformational change in the LXR/RXR heterodimer. This leads to the dissociation of corepressors and the recruitment of coactivator proteins, which promotes a permissive transcriptional state and activates the transcription of target genes, including ABCA1.[8][9]

Caption: LXR/RXR signaling pathway regulating ABCA1 expression.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of ABCA1 function. Below are protocols for key experiments.

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cultured cells to an extracellular acceptor, such as apoA-I.

4.1.1. Radiolabeled Cholesterol Efflux Assay

-

Cell Culture and Labeling:

-

Plate macrophages (e.g., J774 or primary bone marrow-derived macrophages) in 24-well plates and grow to 80-90% confluency.

-

Label cells with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24-48 hours. This allows the radiolabel to incorporate into the cellular cholesterol pools.

-

-

Equilibration and Treatment:

-

Wash cells three times with phosphate-buffered saline (PBS).

-

Incubate cells in serum-free medium for 18-24 hours to allow for equilibration of the [³H]-cholesterol among intracellular pools.

-

During this equilibration step, cells can be treated with compounds of interest, such as LXR agonists (e.g., 1 µM TO901317) or vehicle control, to modulate ABCA1 expression.[10]

-

-

Efflux:

-

Wash cells with PBS.

-

Add serum-free medium containing the cholesterol acceptor, typically purified apoA-I (10 µg/mL).

-

Incubate for 4-6 hours at 37°C.

-

-

Quantification:

-

Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

4.1.2. BODIPY-Cholesterol Efflux Assay

This non-radioactive alternative uses a fluorescently labeled cholesterol analog.

-

Cell Culture and Labeling:

-

Plate cells as described for the radiolabeled assay.

-

Label cells with a medium containing BODIPY-cholesterol (e.g., from a stock solution complexed with cyclodextrin) for 1-4 hours.

-

-

Equilibration and Treatment:

-

Wash cells and equilibrate in serum-free medium, with or without treatments, for 16-18 hours.

-

-

Efflux:

-

Initiate efflux by adding serum-free medium containing apoA-I (10 µg/mL) and incubate for 4 hours.

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the fluorescence of the medium and the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~523 nm).

-

Calculate the percentage of efflux as for the radiolabeled assay.

-

Caption: Workflow for a typical cholesterol efflux assay.

Western Blotting for ABCA1 Protein Expression

This technique is used to detect and quantify the amount of ABCA1 protein in cell lysates.

-

Sample Preparation:

-

Culture and treat cells as required to modulate ABCA1 expression.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 7.5% or 4-15% gradient gel).

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20, TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ABCA1, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system. The intensity of the band corresponding to ABCA1 (approximately 250 kDa) is proportional to the amount of protein.

-

Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Quantitative Real-Time PCR (qPCR) for ABCA1 Gene Expression

qPCR is used to measure the relative levels of ABCA1 mRNA.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for ABCA1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ABCA1 and the reference gene in each sample.

-

Calculate the relative expression of ABCA1 using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a control group.

-

Conclusion

The ABCA1 transporter is a cornerstone of cellular cholesterol homeostasis and a key player in the prevention of atherosclerosis. Its function is intricately regulated at the transcriptional level, primarily through the LXR/RXR signaling pathway. Understanding the molecular details of ABCA1-mediated cholesterol efflux and its regulation is paramount for the development of novel therapeutic strategies aimed at increasing HDL cholesterol levels and reducing the burden of cardiovascular disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted role of ABCA1 in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Age and residual cholesterol efflux affect HDL cholesterol levels and coronary artery disease in ABCA1 heterozygotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. LXR Agonism Upregulates the Macrophage ABCA1/Syntrophin Protein Complex That Can Bind ApoA-I and Stabilized ABCA1 Protein, but Complex Loss Does Not Inhibit Lipid Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ABCA1 in HDL Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the ATP-binding cassette transporter A1 (ABCA1) in the metabolism of high-density lipoprotein (HDL). A comprehensive understanding of ABCA1's function and regulation is critical for the development of novel therapeutics targeting cardiovascular and metabolic diseases. This document provides a detailed overview of ABCA1's mechanism of action, its intricate regulatory network, and the experimental protocols essential for its study.

Introduction: ABCA1 as the Gatekeeper of Reverse Cholesterol Transport

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that facilitates the initial and rate-limiting step in reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[1][2] ABCA1 mediates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, primarily apolipoprotein A-I (apoA-I), leading to the formation of nascent HDL particles.[3][4][5] The critical role of ABCA1 is underscored by Tangier disease, a rare genetic disorder caused by mutations in the ABCA1 gene, which is characterized by a severe deficiency or absence of HDL cholesterol and a consequent accumulation of cholesterol in various tissues, leading to an increased risk of atherosclerotic cardiovascular disease.[2][4][6]

Mechanism of ABCA1-Mediated Cholesterol Efflux

The precise mechanism by which ABCA1 facilitates the transfer of lipids to apoA-I is still under investigation, but it is understood to be an active process requiring ATP hydrolysis. The interaction of apoA-I with the ABCA1 transporter is a critical step that triggers a series of conformational changes in both the transporter and the apolipoprotein, enabling the lipidation of apoA-I and the formation of discoidal nascent HDL particles.

Quantitative Impact of ABCA1 on HDL Cholesterol Levels

The expression level of ABCA1 is a major determinant of plasma HDL cholesterol concentrations. Studies utilizing genetically modified mouse models have provided significant quantitative insights into the tissue-specific contributions of ABCA1 to systemic HDL levels.

| Genetic Modification | Tissue-Specific Deletion | Effect on Plasma HDL Cholesterol Levels | Reference |

| ABCA1 Knockout | Global | ~95% decrease (virtual absence) | [7] |

| ABCA1 Knockout | Liver-specific | ~70-80% decrease | [8] |

| ABCA1 Knockout | Intestine-specific | ~30% decrease | [8] |

| ABCA1 Knockout | Adipocyte-specific | ~15% decrease | [9][10] |

| ABCA1 Knockout | Liver and Intestine combined | ~90% decrease | [8][9] |

| ABCA1 Transgenic | Overexpression in liver and macrophages | Significant increase | [11] |

These data clearly demonstrate that hepatic and intestinal ABCA1 are the primary contributors to the circulating HDL pool, with other tissues playing a more modulatory role.

Mutations in the ABCA1 gene in humans also have a profound impact on HDL levels. Individuals with Tangier disease (homozygous or compound heterozygous for loss-of-function mutations) have virtually undetectable HDL cholesterol.[2][4] Heterozygous carriers of ABCA1 mutations typically exhibit HDL cholesterol levels that are approximately 50% of normal.[6][12] Furthermore, common genetic variations (single nucleotide polymorphisms) in the ABCA1 gene have been associated with more modest, yet significant, alterations in HDL cholesterol and triglyceride levels in the general population.[12]

Regulation of ABCA1 Expression and Activity

The expression and activity of ABCA1 are tightly regulated at both the transcriptional and post-translational levels by a complex network of signaling pathways.

Transcriptional Regulation by LXR/RXR

The primary transcriptional regulators of ABCA1 are the Liver X Receptors (LXRα and LXRβ), which form heterodimers with the Retinoid X Receptor (RXR).[13][14][15] This heterodimer binds to an LXR response element (LXRE) in the promoter region of the ABCA1 gene, thereby inducing its transcription.[13] LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Thus, when cellular cholesterol levels rise, the increased production of oxysterols activates the LXR/RXR heterodimer, leading to the upregulation of ABCA1 expression to promote cholesterol efflux.[14]

Post-Translational Regulation by Signaling Pathways

In addition to transcriptional control, the activity of the ABCA1 protein is modulated by several signaling cascades, often initiated by the interaction of apoA-I with the transporter itself.

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway plays a significant role in the post-translational regulation of ABCA1.[16][17] The binding of apoA-I to ABCA1 can lead to the activation of adenylyl cyclase and the production of cAMP.[18] cAMP then activates PKA, which in turn phosphorylates ABCA1.[16][19] This phosphorylation event enhances the stability and activity of the ABCA1 transporter, thereby promoting cholesterol efflux.[16][17] Treatment of cells with cAMP analogs has been shown to increase ABCA1 phosphorylation and apoA-I-mediated cholesterol efflux.[16]

The interaction of apoA-I with ABCA1 also activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[18][20] Activation of JAK2 is important for optimizing the cholesterol efflux function of ABCA1.[21] Furthermore, the downstream activation of STAT3 by JAK2 has been shown to have anti-inflammatory effects in macrophages, independent of the cholesterol transport function of ABCA1.[18][21] This dual functionality highlights the role of ABCA1 not only in lipid metabolism but also in modulating inflammatory responses.

Experimental Protocols for Studying ABCA1 Function

In Vitro Cholesterol Efflux Assay

This assay is fundamental to quantifying the ability of cells to efflux cholesterol to an acceptor molecule like apoA-I, a direct measure of ABCA1 activity. Both radioactive and fluorescent methods are commonly employed.

Principle: Cells are labeled with [³H]-cholesterol, and the amount of radioactivity released into the medium containing a cholesterol acceptor is measured over time.

Methodology:

-

Cell Culture and Labeling:

-

Seed macrophages (e.g., J774 or THP-1) in 24-well plates and grow to confluence.

-

Label cells by incubating for 24-48 hours in culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL).[1] This step can be combined with cholesterol loading by including acetylated LDL in the medium.

-

-

Equilibration:

-

Wash the cells to remove excess unincorporated [³H]-cholesterol.

-

Incubate the cells in serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate with all intracellular cholesterol pools.[1][22] During this step, cells can be treated with compounds that modulate ABCA1 expression (e.g., LXR agonists like T0901317 or cAMP analogs).[1]

-

-

Efflux:

-

Wash the cells again.

-

Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL lipid-free apoA-I) to the cells.

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells with a suitable solvent (e.g., isopropanol).

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

Principle: This method uses a fluorescently labeled cholesterol analog, BODIPY-cholesterol, as a safer alternative to radioisotopes.

Methodology:

-

Cell Culture and Labeling:

-

Seed macrophages in 96-well plates.

-

Label cells overnight with a labeling mix containing BODIPY-cholesterol.[23]

-

-

Equilibration and Treatment:

-

Wash the cells and incubate with equilibration medium. This step can include treatment with experimental compounds.

-

-

Efflux:

-

Initiate efflux by adding the cholesterol acceptor (e.g., apoA-I or HDL) to the cells and incubate for 4 hours.[23]

-

-

Quantification:

-

Transfer the supernatant (medium) to a new microplate.

-

Lyse the cells in the original plate.

-

Measure the fluorescence in both the supernatant and the cell lysate using a microplate reader (Ex/Em ~485/523 nm).[23]

-

Calculate the percentage of efflux as in the radioactive assay.

-

Measurement of ABCA1 Expression

Principle: This technique quantifies the amount of ABCA1 messenger RNA (mRNA) in a sample, providing a measure of gene expression at the transcriptional level.

Methodology:

-

RNA Isolation: Extract total RNA from cells or tissues of interest using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using specific primers for the ABCA1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The amplification of the target and reference genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Determine the relative expression of ABCA1 mRNA using the comparative CT (ΔΔCT) method.

Principle: This method detects and quantifies the amount of ABCA1 protein in a sample, providing a measure of gene expression at the protein level.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[24] Note: Do not boil samples containing ABCA1, as this can cause aggregation. Gentle heating or incubation at room temperature is recommended.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBS-T) to prevent non-specific antibody binding.[25]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for ABCA1 overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Conclusion

ABCA1 stands as a cornerstone in the intricate process of HDL metabolism and reverse cholesterol transport. Its function as the primary mediator of cholesterol efflux from peripheral cells to apoA-I makes it a highly attractive target for therapeutic interventions aimed at raising HDL levels and reducing the risk of cardiovascular disease. A thorough understanding of its mechanism, the quantitative impact of its expression, and its complex regulatory networks, coupled with robust experimental methodologies, is essential for advancing research and drug development in this critical area of human health. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists dedicated to unraveling the full potential of targeting ABCA1.

References

- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tangier Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Fluorescence-Based In Vitro Method to Assess Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atvb.ahajournals.org [atvb.ahajournals.org]

- 6. endocrinologiapediatrica.org [endocrinologiapediatrica.org]

- 7. Functional Loss of ABCA1 in Mice Causes Severe Placental Malformation, Aberrant Lipid Distribution, and Kidney Glomerulonephritis As Well As High-Density Lipoprotein Cholesterol Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal ABCA1 directly contributes to HDL biogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipose tissue ABCA1 contributes to HDL biogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP induces ABCA1 phosphorylation activity and promotes cholesterol efflux from fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of ATP binding cassette transporter A1 (ABCA1) expression: cholesterol-dependent and – independent signaling pathways with relevance to inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Interaction of ApoA-I and ABCA1 Triggers Signal Transduction Pathways to Mediate Efflux of Cellular Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Both STAT3 activation and cholesterol efflux contribute to the anti-inflammatory effect of apoA-I/ABCA1 interaction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]

- 23. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 24. mdpi.com [mdpi.com]

- 25. resources.novusbio.com [resources.novusbio.com]

The ABCA1 Protein Pathway: A Technical Guide to its Core Mechanism and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that plays a pivotal role in cellular cholesterol homeostasis and the biogenesis of high-density lipoprotein (HDL).[1][2] Its primary function is to mediate the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, most notably apolipoprotein A-I (ApoA-I).[3][4] This process is the initial and rate-limiting step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[5] Dysfunctional ABCA1 leads to Tangier disease, a rare genetic disorder characterized by a severe deficiency of HDL, accumulation of cholesterol in various tissues, and a heightened risk of cardiovascular disease.[6][7][8] Understanding the intricate mechanisms of the ABCA1 pathway is therefore of paramount importance for the development of novel therapeutic strategies against atherosclerosis and other related metabolic disorders.[9][10][11] This technical guide provides an in-depth overview of the ABCA1 protein pathway, its mechanism of action, and detailed protocols for its experimental investigation.

The ABCA1-Mediated Efflux Mechanism

The precise mechanism by which ABCA1 facilitates the transfer of lipids to ApoA-I is a complex process that is not yet fully elucidated, with several proposed models. However, a consensus is emerging on a multi-step process involving the binding of ApoA-I to the cell surface, the translocation of lipids by ABCA1, and the subsequent formation of nascent HDL particles.[12][13]

ABCA1 is an integral membrane protein with two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, providing the energy for lipid transport.[2][3][14] The interaction of lipid-poor ApoA-I with ABCA1 is a critical initiating event.[15][16] This interaction is thought to induce conformational changes in ABCA1, activating its lipid translocation activity.[17] ABCA1 then facilitates the movement of phospholipids and cholesterol from the inner to the outer leaflet of the plasma membrane.[1] This "floppase" activity creates a lipid-rich microdomain on the cell surface that is primed for lipidation of ApoA-I.[12][18] The subsequent interaction of ApoA-I with these lipids leads to the formation of nascent, discoidal HDL particles, which are then released into the extracellular space.[5][19]

The cellular trafficking of ABCA1 is also tightly regulated, with the transporter cycling between the plasma membrane and endosomal compartments.[4][20][21][22][23] This dynamic localization is crucial for its function and regulation.

Regulation of the ABCA1 Pathway

The expression and activity of ABCA1 are meticulously controlled at both the transcriptional and post-transcriptional levels, involving a complex network of signaling pathways.

Transcriptional Regulation

The primary transcriptional regulators of the ABCA1 gene are the Liver X Receptors (LXRs) in partnership with Retinoid X Receptors (RXRs).[13][24][25][26][27][28] LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. When cellular cholesterol levels rise, the increased concentration of oxysterols activates the LXR-RXR heterodimer, which then binds to the LXR response element (LXRE) in the ABCA1 promoter, leading to increased gene transcription.[24][29]

Post-Transcriptional and Post-Translational Regulation

ABCA1 protein levels and activity are also regulated by several post-transcriptional and post-translational mechanisms. The interaction with ApoA-I has been shown to stabilize the ABCA1 protein by protecting it from proteolytic degradation.[24] ABCA1 contains a PEST sequence which targets it for degradation by the protease calpain.[24] ApoA-I binding is thought to mask this sequence, thereby increasing the half-life of the transporter at the cell surface.[24]

Several signaling pathways are activated upon the interaction of ApoA-I with ABCA1, influencing its function. These include the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, protein kinase A (PKA), and protein kinase C (PKC).[15][16][30][31] Activation of PKA and the Rho family G protein CDC42 has been shown to regulate ABCA1-mediated lipid efflux, while PKC activation stabilizes the ABCA1 protein.[30][31] The JAK2/STAT3 pathway appears to regulate both lipid efflux and the anti-inflammatory functions of ABCA1.[30][31]

Data Presentation: Quantitative Analysis of ABCA1 Function

| Parameter | Value | Cell Type/Condition | Reference |

| ApoA-I Binding Affinity (Kd) | 7.0 ± 1.9 nM | Cells expressing ABCA1 | [2][32] |

| <10⁻⁷ mol/L | Cells expressing ABCA1 | [18] | |

| ApoA-I Dissociation Half-life | 25 min | ABCA1-ApoA-I complex | [2][32] |

| ABCA1 ATPase Activity (Km for ATP) | 1.86 mM | Recombinant human ABCA1 | [30] |

| ABCA1 Maximal ATPase Activity | 78.5 nmol mg⁻¹ min⁻¹ | Recombinant human ABCA1 | [30] |

| ApoA-I Mediated Cholesterol Efflux | ~20% | Primary mouse astrocytes | [20] |

| LXR Agonist (T0901317) Effect on ABCA1 mRNA | Significant increase | THP-1 macrophages and HMDM | [27] |

| High Glucose Effect on ABCA1-mediated Efflux | 29.0% reduction | Macrophage-like cell lines | [33] |

| Rosmarinic Acid (100 µM) on ABCA1 protein | ~2.5-fold increase | THP-1 macrophages | [34] |

Experimental Protocols

Cholesterol Efflux Assay

This assay quantifies the ability of cells to efflux cholesterol to an acceptor molecule like ApoA-I. Both radiolabeled and fluorescently labeled cholesterol can be used.[1][5][6][9][11][12][14][21][22][29][35]

a) Using [³H]-Cholesterol: [1][21]

-

Cell Plating and Labeling: Plate cells (e.g., J774 macrophages) in 12-well plates. Label cellular cholesterol by incubating with medium containing [³H]-cholesterol (e.g., 1 µCi/ml) for 24-48 hours.[1][21]

-

Equilibration: Wash cells with PBS and then incubate in serum-free medium for 18 hours to allow the labeled cholesterol to equilibrate within the intracellular pools. During this step, cells can be treated with compounds that modulate ABCA1 expression (e.g., LXR agonists like T0901317 or 8-Br-cAMP).[1]

-

Efflux: Wash the cells and add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Incubate for a defined period (e.g., 2-4 hours).[1]

-

Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Percent cholesterol efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100.

b) Using BODIPY-Cholesterol: [5][9][20][29][35]

-

Cell Plating and Labeling: Plate cells in a 48-well plate. Label cells with BODIPY-cholesterol (e.g., 25 µM) for 1 hour.[9][20]

-

Equilibration: Wash cells and equilibrate with serum-free medium, often containing a cAMP analog to upregulate ABCA1, for 16-18 hours.[9][35]

-

Efflux: Add the cholesterol acceptor (e.g., ApoA-I or HDL) and incubate for 4 hours.[9][35]

-

Quantification: Measure the fluorescence of the medium and the cell lysate using a fluorescence plate reader (Ex/Em ≈ 482/515 nm).[20][22]

-

Calculation: Percent cholesterol efflux is calculated similarly to the radiolabeled method.

ABCA1 mRNA Quantification by Real-Time RT-PCR

This method is used to quantify the expression level of ABCA1 mRNA in cells or tissues.[19][25][31][36][37]

-

RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.[37]

-

Real-Time PCR: Perform real-time PCR using primers specific for ABCA1 and a reference gene (e.g., GAPDH or PBGD).[19][31] A fluorescent dye like SYBR Green is used to detect the amplification of DNA in real-time.[37]

-

Quantification: Generate a standard curve using known concentrations of a plasmid containing the ABCA1 amplicon. The absolute or relative amount of ABCA1 mRNA in the samples can then be determined by comparing their amplification curves to the standard curve.[19][31]

ABCA1 Protein Expression by Western Blot

This technique is used to detect and quantify the amount of ABCA1 protein in cell lysates.[30][34]

-

Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ABCA1.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to ABCA1 is proportional to the amount of protein. A loading control antibody (e.g., actin or GAPDH) is used to normalize the results.[34]

ABCA1 Cellular Localization by Immunofluorescence

This method allows for the visualization of the subcellular localization of the ABCA1 protein.[4][8][23][38]

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and, if necessary, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with a primary antibody against ABCA1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. Co-staining with markers for specific organelles (e.g., early endosomes, lysosomes) can provide more detailed information about ABCA1 trafficking.[4][8]

Mandatory Visualizations

Signaling Pathways Regulating ABCA1

Caption: Signaling pathways governing the transcriptional and post-translational regulation of ABCA1.

Experimental Workflow for Cholesterol Efflux Assay

Caption: A generalized workflow for performing a cell-based cholesterol efflux assay.

Logical Relationship of the ABCA1 Pathway in Reverse Cholesterol Transport

Caption: The central role of the ABCA1 pathway in the initiation of reverse cholesterol transport.

References

- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABCA1 and amphipathic apolipoproteins form high-affinity molecular complexes required for cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABCA1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. Cellular Localization and Trafficking of the Human ABCA1 Transporter* 210 | Semantic Scholar [semanticscholar.org]

- 5. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Tissue expression of ABCA1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. Cellular localization and trafficking of the human ABCA1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial interaction of apoA-I with ABCA1 impacts in vivo metabolic fate of nascent HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ABCA1 mediates concurrent cholesterol and phospholipid efflux to apolipoprotein A-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABCA1-mediated cholesterol efflux generates microparticles in addition to HDL through processes governed by membrane rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ATP hydrolysis-dependent conformational changes in the extracellular domain of ABCA1 are associated with apoA-I binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Interaction of ApoA-I and ABCA1 Triggers Signal Transduction Pathways to Mediate Efflux of Cellular Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid quantification of human ABCA1 mRNA in various cell types and tissues by real-time reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Cellular Localization and Trafficking of the Human ABCG1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. Direct Interaction of Nuclear Liver X Receptor-β with ABCA1 Modulates Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cholesterol efflux mechanism revealed by structural analysis of human ABCA1 conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. researchgate.net [researchgate.net]

- 33. LXR-Mediated ABCA1 Expression and Function Are Modulated by High Glucose and PRMT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. illumina.com [illumina.com]

- 38. Cellular Localization and Trafficking of the Human ABCG1 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Link Between ABCA1 Mutations and Tangier Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and clinical aspects of Tangier disease, with a focus on the causative role of mutations in the ATP-binding cassette transporter A1 (ABCA1) gene. This document details the pathophysiology, diagnostic methodologies, and key experimental protocols relevant to the study of this rare autosomal recessive disorder. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction: The Central Role of ABCA1 in Lipid Homeostasis

Tangier disease is a rare inherited disorder characterized by a severe reduction in high-density lipoprotein (HDL) cholesterol, the accumulation of cholesteryl esters in various tissues, and an increased risk of cardiovascular disease.[1][2] The underlying cause of Tangier disease lies in mutations within the ABCA1 gene. This gene encodes the ABCA1 protein, a crucial membrane transporter responsible for the initial step of reverse cholesterol transport.[2] In this process, ABCA1 facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.[3][4] Dysfunctional ABCA1 protein, resulting from genetic mutations, disrupts this pathway, leading to the hallmark clinical and biochemical manifestations of Tangier disease.

Pathophysiology: Molecular Consequences of ABCA1 Dysfunction

Mutations in the ABCA1 gene lead to a loss of function of the ABCA1 protein. This impairment disrupts the efflux of cholesterol and phospholipids from cells, particularly macrophages, leading to their accumulation and the formation of characteristic "foam cells".[3] These lipid-laden cells infiltrate various tissues, including the tonsils (giving them a distinctive orange-yellow color), liver, spleen, and peripheral nerves, resulting in the clinical signs of Tangier disease.[2][3]

The inability to effectively transfer cellular lipids to apoA-I also has profound effects on lipoprotein metabolism. The lipid-poor apoA-I, unable to acquire its lipid cargo, is rapidly cleared from the circulation, leading to extremely low levels of HDL cholesterol.[2] This not only impairs reverse cholesterol transport but also contributes to an altered lipid profile characterized by low total cholesterol, low LDL cholesterol, and often elevated triglycerides.[2][3]

Quantitative Data Presentation: Lipid Profiles in Tangier Disease

The biochemical hallmark of Tangier disease is a drastically altered lipid profile. The following tables summarize typical lipid level ranges observed in homozygous and heterozygous carriers of ABCA1 mutations compared to healthy individuals. It is important to note that the severity of the phenotype can vary depending on the specific mutation.[4]

| Parameter | Homozygous Tangier Disease | Heterozygous Carriers | Normal Range |

| HDL Cholesterol (mg/dL) | < 5 | ~50% of normal | > 40 |

| Apolipoprotein A-I (mg/dL) | < 20 | Reduced | 120 - 160 |

| Total Cholesterol (mg/dL) | < 150 | Often reduced | < 200 |

| LDL Cholesterol (mg/dL) | 7 - 50 | Often reduced | < 100 |

| Triglycerides (mg/dL) | Normal to elevated | Often normal to mildly elevated | < 150 |

Table 1: Typical Plasma Lipid Profile in Tangier Disease. Data compiled from multiple sources.[2][3][5]

A case series of four Tangier disease patients with different ABCA1 mutations further illustrates the characteristic lipid abnormalities.

| Patient | ABCA1 Variant | HDL (mg/dL) | ApoA-I (mg/dL) | LDL (mg/dL) | Triglycerides (mg/dL) |

| Patient 1 | c.2418G>A | Undetectable | Undetectable | 35 | 250 |

| Patient 2 | c.2418G>A | Undetectable | Undetectable | 50 | 140 |

| Patient 3 | c.679C>T | Undetectable | Undetectable | 7 | 180 |

| Patient 4 | c.5055.del | Undetectable | Undetectable | 45 | 210 |

Table 2: Lipid Profiles in a Case Series of Tangier Disease Patients. Adapted from a multicenter cohort study.[3]

Experimental Protocols: Investigating ABCA1 Function

Genetic Analysis of ABCA1 Mutations

Objective: To identify causative mutations in the ABCA1 gene in patients suspected of having Tangier disease.

Methodology: Dideoxy Terminator Sequencing

-

Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes of the patient and family members using a standard DNA extraction kit.

-

PCR Amplification: Amplify the 49 coding exons and flanking intronic regions of the ABCA1 gene using polymerase chain reaction (PCR) with specific primers.

-

Sequencing: Purify the PCR products and perform bidirectional sequencing using a dideoxy terminator cycle sequencing kit and an automated DNA sequencer.

-

Sequence Analysis: Compare the patient's DNA sequence with the reference ABCA1 gene sequence to identify any variations.

Cholesterol Efflux Assay

Objective: To quantify the ability of cells expressing wild-type or mutant ABCA1 to mediate cholesterol efflux to an acceptor protein like apoA-I.

Methodology: Radiolabeled Cholesterol Efflux

-

Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells or fibroblasts. Transiently transfect the cells with expression vectors containing wild-type or mutant ABCA1 cDNA.

-

Cholesterol Labeling: Incubate the transfected cells with a medium containing [³H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in a serum-free medium for 1-18 hours to allow the labeled cholesterol to equilibrate within the cell.

-

Efflux Induction: Incubate the cells with a serum-free medium containing a cholesterol acceptor, such as purified apoA-I (typically 10 µg/mL), for 2-4 hours.

-

Quantification:

-

Collect the medium and centrifuge to remove any cellular debris.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Immunoblotting of ABCA1 Protein

Objective: To determine the expression and cellular localization of wild-type and mutant ABCA1 protein.

Methodology: Western Blotting

-

Cell Lysis: Lyse transfected cells or patient-derived fibroblasts with a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% polyacrylamide gel. Note: Do not boil the samples, as this can cause ABCA1 to aggregate.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCA1 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.

Mandatory Visualizations

Signaling Pathways

Caption: ABCA1-mediated cholesterol efflux pathway.

Experimental Workflows

Caption: Diagnostic workflow for Tangier disease.

Conclusion and Future Directions

The identification of ABCA1 as the causative gene for Tangier disease has revolutionized our understanding of HDL metabolism and reverse cholesterol transport. The detailed study of ABCA1 function and the consequences of its deficiency provides a critical framework for the development of novel therapeutic strategies aimed at raising HDL levels and promoting cholesterol efflux. Future research will likely focus on gene therapy approaches to correct the underlying genetic defect in Tangier disease and the development of small molecule activators of the ABCA1 pathway, which could have broader applications in the treatment of atherosclerosis and other cardiovascular diseases. This guide serves as a foundational resource for professionals dedicated to advancing research and drug development in this important field.

References

- 1. Variations on a Gene: Rare and Common Variants in ABCA1 and Their Impact on HDL Cholesterol Levels and Atherosclerosis | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Tangier Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to ABCA1 Expression in Human Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein highly expressed in human macrophages that plays a pivotal role in cellular cholesterol homeostasis and the prevention of atherosclerosis.[1] Its primary function is to mediate the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I), thereby initiating the formation of high-density lipoprotein (HDL) particles.[1] This process, known as reverse cholesterol transport, is the only known pathway for the removal of excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques.[1] Dysfunctional ABCA1 leads to the accumulation of cholesterol in macrophages, transforming them into foam cells, a hallmark of atherosclerosis.[1] Beyond its role in lipid metabolism, ABCA1 also exhibits anti-inflammatory properties, further highlighting its importance in cardiovascular health.[2][3] This technical guide provides a comprehensive overview of ABCA1 expression in human macrophages, focusing on its regulation, methods for its study, and its functional significance.

Regulation of ABCA1 Expression

The expression of ABCA1 in human macrophages is tightly regulated at both the transcriptional and post-transcriptional levels by a complex network of signaling pathways.

Transcriptional Regulation

The primary drivers of ABCA1 gene transcription are the Liver X Receptors (LXRα and LXRβ), which form heterodimers with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer binds to a specific DNA sequence, known as the LXR response element (LXRE), in the promoter region of the ABCA1 gene, thereby inducing its transcription.

Several key signaling pathways converge on the regulation of LXR activity and, consequently, ABCA1 expression:

-

LXR/RXR Pathway: This is the most well-characterized pathway for ABCA1 induction. LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. When intracellular cholesterol levels rise, the production of oxysterols increases, leading to LXR activation and subsequent upregulation of ABCA1 expression. Synthetic LXR agonists, such as GW3965 and T0901317, are potent inducers of ABCA1 expression.[4][5]

-

PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is another nuclear receptor that plays a role in lipid metabolism and inflammation. Some studies suggest that PPARγ activation can indirectly induce ABCA1 expression by upregulating LXRα.[6][7][8] However, the effect of PPARγ agonists, such as rosiglitazone, on ABCA1 expression can be complex and may depend on the specific cellular context, with some studies reporting inhibitory effects.[9]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been implicated in the regulation of ABCA1 expression. The interaction of apoA-I with ABCA1 can activate Janus kinase 2 (JAK2), which in turn phosphorylates and activates STAT3.[2][3] Activated STAT3 can then contribute to the transcriptional upregulation of ABCA1, creating a positive feedback loop.[2][3] Rosmarinic acid has been shown to increase ABCA1 expression through the JAK2/STAT3 pathway.[4][10]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, can also influence ABCA1 expression. Tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, has been shown to induce ABCA1 expression in macrophages through an NF-κB-dependent mechanism.[9][11] This suggests a complex interplay between inflammatory signaling and cholesterol metabolism.

Post-Transcriptional Regulation

ABCA1 expression is also controlled at the post-transcriptional level, primarily through the regulation of its protein stability. Polyunsaturated fatty acids can increase the turnover of ABCA1 protein, leading to reduced cell surface expression. Conversely, lipid-poor apolipoproteins can stabilize the ABCA1 protein.

Quantitative Data on ABCA1 Expression

The following tables summarize quantitative data on the modulation of ABCA1 expression in human macrophages by various stimuli, as reported in the literature. It is important to note that experimental conditions, such as cell type, stimulus concentration, and treatment duration, can significantly influence the magnitude of the observed effects.

Table 1: Effect of LXR Agonists on ABCA1 mRNA Expression in THP-1 Macrophages

| LXR Agonist | Concentration | Treatment Duration | Fold Change in ABCA1 mRNA (vs. control) | Reference |

| GW3965 | 1 µM | 18 hours | ~15 - 20 | [4] |

| 22(R)-hydroxycholesterol | 5 µM | 18 hours | ~10 - 15 | [4] |

Table 2: Effect of Inflammatory Stimuli on ABCA1 mRNA Expression in Macrophages

| Stimulus | Cell Type | Concentration | Treatment Duration | Fold Change in ABCA1 mRNA (vs. control) | Reference |

| TNF-α | Mouse Peritoneal Macrophages | 50 ng/mL | 24 hours | ~4 | [11] |

| Lipopolysaccharide (LPS) | THP-1 Macrophages (M1 polarization) | Not specified | Not specified | ~0.5 (downregulation) | [12] |

Table 3: Effect of Other Modulators on ABCA1 Expression in Macrophages

| Modulator | Cell Type | Effect on ABCA1 Expression | Reference |

| Rosiglitazone (PPARγ agonist) | Human Mesenchymal Stem Cells | Counteracts osteoblastogenesis and induces adipogenesis | [13] |

| Rosiglitazone (PPARγ agonist) | 3T3-L1 Adipocytes | Decreases lipid content | [14] |

| Pioglitazone (PPARγ agonist) | Macrophages | Increases ABCA1 expression | [15] |

| Atorvastatin | THP-1 Macrophages | Inhibits ABCA1 expression | [16] |

| Rosmarinic Acid | THP-1 Macrophages | Enhances ABCA1 expression | [4][10] |

| Interleukin-4 (M2 polarization) | THP-1 Macrophages | Upregulation (1.49 ± 0.003 fold) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ABCA1 expression and function in human macrophages.

Differentiation of THP-1 Monocytes into Macrophages

The human monocytic leukemia cell line, THP-1, is a widely used model for studying macrophage biology. Differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 monocytes (e.g., ATCC® TIB-202™)

-

RPMI-1640 medium (e.g., ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS)

-

6-well tissue culture plates

Protocol:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at a density that maintains logarithmic growth.

-

Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

-

Add PMA to each well to a final concentration of 100 ng/mL.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, the cells will become adherent and exhibit a macrophage-like morphology.

-

Gently wash the differentiated macrophages twice with warm PBS to remove any remaining PMA and non-adherent cells before proceeding with subsequent experiments.[2][17]

Cholesterol Efflux Assay

This assay measures the ability of macrophages to efflux cholesterol to an acceptor molecule, such as apoA-I.

Materials:

-

Differentiated macrophages in a 24-well plate

-

[³H]-cholesterol

-

Serum-free culture medium (e.g., RPMI-1640)

-

Apolipoprotein A-I (apoA-I)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Label the differentiated macrophages by incubating them with [³H]-cholesterol (e.g., 1 µCi/mL) in complete medium for 24 hours.

-

Wash the cells three times with warm PBS to remove unincorporated [³H]-cholesterol.

-

Equilibrate the cells by incubating them in serum-free medium for 18-24 hours. This step allows the labeled cholesterol to distribute throughout the cellular cholesterol pools.

-

After equilibration, wash the cells once with PBS.

-

Add serum-free medium containing the cholesterol acceptor, apoA-I (e.g., 10 µg/mL), to each well. Include control wells with serum-free medium alone (no acceptor).

-

Incubate the cells for 4-6 hours at 37°C.

-

After incubation, collect the medium from each well.

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in an aliquot of the collected medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.[8][18][19]

Western Blotting for ABCA1

Western blotting is used to detect and quantify the amount of ABCA1 protein in macrophage cell lysates.

Materials:

-

Differentiated macrophages

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ABCA1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the differentiated macrophages with ice-cold RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ABCA1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[20][21][22]

Quantitative Real-Time PCR (qPCR) for ABCA1 Gene Expression

qPCR is used to measure the relative abundance of ABCA1 mRNA in macrophages.

Materials:

-

Differentiated macrophages

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for ABCA1 and a housekeeping gene (e.g., GAPDH or 18S rRNA)

-

Real-time PCR instrument

Protocol:

-

Extract total RNA from the differentiated macrophages using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for ABCA1 and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in ABCA1 gene expression, normalized to the housekeeping gene.[7][23][24]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for studying ABCA1 expression in human macrophages.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 3. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 6. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of human ABCA1 mRNA in various cell types and tissues by real-time reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing apolipoprotein A-I-dependent cholesterol efflux elevates cholesterol export from macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNFalpha induces ABCA1 through NF-kappaB in macrophages and in phagocytes ingesting apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TNFα induces ABCA1 through NF-κB in macrophages and in phagocytes ingesting apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pioglitazone enhances cholesterol efflux from macrophages by increasing ABCA1/ABCG1 expressions via PPARγ/LXRα pathway: findings from in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atorvastatin inhibits ABCA1 expression and cholesterol efflux in THP-1 macrophages by an LXR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Strategies to Promote Macrophage Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to siRNA technology for gene silencing

An In-depth Technical Guide to siRNA Technology for Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Small interfering RNA (siRNA) technology is a powerful tool that leverages the cell's natural RNA interference (RNAi) pathway to achieve potent and specific silencing of gene expression.[1][2] This mechanism, first discovered in the late 1990s, involves the sequence-specific degradation of messenger RNA (mRNA), thereby preventing its translation into protein.[1][2][3] Unlike gene knockout, which involves permanent alteration of the genome, siRNA-mediated knockdown is transient, allowing for the temporal study of gene function.[] This technology has become indispensable in functional genomics, target validation, and the development of novel therapeutics for a range of diseases, including cancer, viral infections, and genetic disorders.[1]

The Core Mechanism of siRNA-Mediated Gene Silencing

The process of gene silencing by exogenous siRNA is a multi-step, highly regulated process that co-opts the endogenous RNAi machinery.[2][5] The key biochemical components involved are the siRNA molecule itself, an RNase-III enzyme called Dicer, and a multi-protein effector complex known as the RNA-Induced Silencing Complex (RISC).[5][6]

The process can be summarized in four primary steps:

-

Introduction of dsRNA : Synthetic, double-stranded siRNA molecules (typically 20-25 base pairs long) are introduced into the cytoplasm of the target cell.[1]

-

RISC Loading : The siRNA duplex is recognized and loaded into the RISC.[2][3]

-

Strand Separation : The RISC complex facilitates the unwinding of the siRNA duplex. The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand is retained.[2][7]

-

Target Recognition and Cleavage : The guide strand directs the RISC to the target mRNA molecule through complementary base pairing.[] Upon successful binding, the Argonaute-2 (Ago2) protein, a key catalytic component of RISC, cleaves the mRNA.[6] This cleavage event leads to the degradation of the mRNA by cellular exonucleases, thereby preventing protein synthesis and "silencing" the gene.[1][3][6]

Experimental Design and Workflow

Data Presentation: Quantitative Analysis

The efficacy of siRNA-mediated silencing is dependent on several factors, including the delivery method, siRNA concentration, and the specific cell type or tissue being targeted. The following tables summarize key quantitative data associated with siRNA experiments.

Table 1: Comparison of In Vitro siRNA Delivery Methods

| Delivery Method | Typical Knockdown Efficiency (mRNA) | Advantages | Disadvantages |

| Lipid-Based Transfection | 70-95%[9] | High efficiency, widely applicable, commercially available reagents. | Can induce cytotoxicity, requires optimization for each cell type. |

| Electroporation | 80-99% | High efficiency in hard-to-transfect cells (e.g., primary cells, suspension cells). | Can cause significant cell death, requires specialized equipment. |

| Viral-Mediated (shRNA) | >90% (stable)[11] | Allows for stable, long-term gene silencing, high efficiency.[11] | More complex and time-consuming to prepare, potential for immunogenicity and insertional mutagenesis.[11] |

Table 2: Comparison of In Vivo siRNA Delivery Systems

| Delivery System | Target Organs | Typical Dose Range (Systemic) | Key Characteristics |

| Lipid Nanoparticles (LNPs) | Liver (Hepatocytes)[12] | 0.005 - 1 mg/kg[12][13] | Most clinically advanced system, high encapsulation efficiency (>90%), well-tolerated.[12] |

| Polymer-Based Nanoparticles | Tumors (via EPR effect), various organs | 1 - 10 mg/kg | Versatile, can be functionalized for targeting, potential for toxicity. |

| siRNA Conjugates (e.g., GalNAc) | Liver (Hepatocytes) | 1 - 10 mg/kg | High specificity, low immunogenicity, efficient uptake via receptor-mediated endocytosis. |

| Hydrodynamic Injection | Liver, Kidney, Lung[14] | Varies (large volume) | Primarily a research tool for animal studies, not clinically viable.[14] |

Table 3: Management and Assessment of Off-Target Effects

Off-target effects, where an siRNA silences unintended genes, are a critical consideration in RNAi experiments.[15][16] These effects often arise from the siRNA's "seed region" (nucleotides 2-8 of the guide strand) having partial complementarity to the 3' UTR of other mRNAs, mimicking microRNA (miRNA) activity.[17][18]

| Strategy to Minimize Off-Targets | Method of Assessment | Expected Outcome |

| Bioinformatic Design | BLAST search against transcriptome databases. | Select siRNA sequences with minimal homology to other genes. |

| Use Minimal Effective Concentration | Dose-response experiments followed by qPCR/Western blot. | Identify the lowest siRNA concentration that provides maximum target knockdown, reducing saturation of the RNAi machinery.[19] |

| Chemical Modifications | 2'-O-methyl, 2'-fluoro modifications. | Reduce activation of innate immunity and can decrease off-target binding.[16] |

| Pooling Multiple siRNAs | Transfect with a pool of 3-4 siRNAs targeting the same gene. | Dilutes the concentration of any single siRNA, reducing the impact of sequence-specific off-target effects.[19] |

| Phenotypic Rescue | Co-transfect with a plasmid expressing the target gene (siRNA-resistant). | Reversal of the observed phenotype confirms it was due to on-target knockdown. |

| Genome-Wide Analysis | Microarray or RNA-Sequencing. | Directly identify all genes whose expression is altered by the siRNA treatment.[17] |

Detailed Experimental Protocols

Protocol: In Vitro siRNA Transfection using Lipid-Based Reagents

This protocol is a general guideline for transfecting adherent mammalian cells in a 6-well plate format.[20] Optimization is required for different cell lines and reagents.[21]

Materials:

-

Adherent cells (60-80% confluent)[20]

-

siRNA duplex (stock solution of 20 µM)

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Reduced-serum medium (e.g., Opti-MEM™)[21]

-

Antibiotic-free normal growth medium

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding : The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free normal growth medium.[20] Incubate overnight to achieve 60-80% confluency.[20]

-

Prepare Solution A (siRNA) : In a microcentrifuge tube, dilute the desired amount of siRNA (e.g., 20-80 pmol) into 100 µL of reduced-serum medium.[20] Mix gently.

-

Prepare Solution B (Lipid Reagent) : In a separate microcentrifuge tube, dilute 2-8 µL of the transfection reagent into 100 µL of reduced-serum medium.[20] Mix gently and incubate for 5 minutes at room temperature.

-

Form Complexes : Add Solution A (siRNA) to Solution B (Lipid Reagent). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[20]

-

Transfection : Aspirate the medium from the cells. Wash once with 2 mL of reduced-serum medium.[20] Add 800 µL of reduced-serum medium to the tube containing the siRNA-lipid complexes, mix gently, and overlay the 1 mL mixture onto the washed cells.

-

Incubation : Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. After this period, aspirate the transfection mixture and replace it with 2 mL of fresh, complete growth medium.

-

Assay for Knockdown : Harvest cells 24-72 hours post-transfection to analyze mRNA or protein levels. The optimal time depends on the stability of the target mRNA and protein.[22]

Protocol: Validation of Gene Silencing

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

-

RNA Extraction : At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR : Set up the qPCR reaction using a SYBR Green or TaqMan-based assay. Include primers for your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

B. Western Blot for Protein Level Analysis

-

Protein Extraction : At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein. Follow with an HRP-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Also, probe the membrane for a loading control protein (e.g., β-actin, GAPDH) to ensure equal loading.

-

Analysis : Quantify band intensity using densitometry software. A successful knockdown will show a significant reduction in the target protein band intensity compared to controls.[23][24]

Application Example: Targeting the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[25][26] It is a key component of two distinct protein complexes, mTORC1 and mTORC2.[25][27] Dysregulation of the mTOR pathway is a feature of many cancers, making it a prime target for therapeutic intervention.[28] siRNA can be used to specifically silence key components of this pathway, such as mTOR itself, or its associated proteins like Raptor (for mTORC1) or Rictor (for mTORC2), to study their specific roles in cancer biology.[13][29]

By transfecting cancer cells with an siRNA designed against mTOR, researchers can effectively decrease the levels of both mTORC1 and mTORC2.[29] This leads to reduced phosphorylation of downstream effectors like p70S6K and 4E-BP1, resulting in the inhibition of cell proliferation and migration, and an increase in apoptosis, demonstrating the therapeutic potential of this approach.[28][29]

References

- 1. What Is siRNA and How Is It Used in Gene Silencing? [synapse.patsnap.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. How Does siRNA Work? Gene Silencing Explained [synapse.patsnap.com]

- 5. RNA Interference (RNAi) [ncbi.nlm.nih.gov]

- 6. RNA interference: Mechanism and applications | Abcam [abcam.com]

- 7. Small interfering RNA - Wikipedia [en.wikipedia.org]

- 8. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]

- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 11. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]

- 12. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. JCI - Nonviral delivery of synthetic siRNAs in vivo [jci.org]

- 15. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]

- 16. horizondiscovery.com [horizondiscovery.com]

- 17. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. genscript.com [genscript.com]

- 22. yeasenbio.com [yeasenbio.com]